6-ethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-ethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidines are essential components in various biological systems, including nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of ethyl acetoacetate with urea in the presence of a nitro-substituted aldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products Formed
Reduction: 6-ethyl-5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
6-ethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acid bases or proteins. These interactions can modulate biological pathways and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione: The methyl group may influence its solubility and interaction with biological targets.
6-ethyl-5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione: The amino group can participate in different chemical reactions compared to the nitro group.
Uniqueness
6-ethyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
858002-13-8 |
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Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
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